molecular formula C22H20ClNO4 B11394727 11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11394727
M. Wt: 397.8 g/mol
InChI Key: FEQWKECLOVITSL-UHFFFAOYSA-N
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Description

11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Chromene Core: The initial step often involves the cyclization of a suitable phenol derivative with an aldehyde to form the chromene core.

    Introduction of the Oxazine Ring: The chromene intermediate is then reacted with an appropriate amine and formaldehyde under acidic conditions to form the oxazine ring.

    Cyclopentane Ring Formation: The final step involves the formation of the cyclopentane ring through a cyclization reaction, often facilitated by a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromenes: Compounds with a similar chromene core, such as flavonoids.

    Oxazines: Compounds containing the oxazine ring, like morpholine derivatives.

    Cyclopentanes: Compounds with a cyclopentane ring, such as cyclopentanol.

Uniqueness

What sets 11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its unique combination of these three structural motifs, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

8-chloro-4-[(2-methoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C22H20ClNO4/c1-26-19-8-3-2-5-13(19)10-24-11-17-20-16(9-18(23)21(17)27-12-24)14-6-4-7-15(14)22(25)28-20/h2-3,5,8-9H,4,6-7,10-12H2,1H3

InChI Key

FEQWKECLOVITSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4

Origin of Product

United States

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